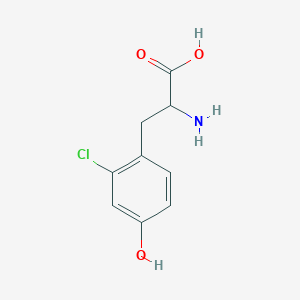

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, also known as 2-Chloro-L-tyrosine, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxyl group. It is a white to off-white solid with a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid typically involves the chlorination of L-tyrosine. One common method includes the reaction of L-tyrosine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the chloro-substituted product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Key Reaction Types

The compound participates in reactions typical of amino acids and phenolic derivatives:

Esterification

The carboxylic acid group undergoes esterification, a common reaction for amino acids, to form esters. This reaction can be catalyzed under acidic or basic conditions, depending on the desired product stability.

Decarboxylation

Decarboxylation occurs under thermal conditions, releasing carbon dioxide and yielding an amine derivative. This reaction is facilitated by the presence of the hydroxyl group on the phenyl ring, which can act as a leaving group under specific conditions.

Condensation Reactions

The compound undergoes condensation with other amino acids to form peptide bonds. This reactivity is central to its biological role as a precursor in biosynthetic pathways.

Analytical Characterization

Key techniques used to study reaction products include:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation (e.g., proton coupling patterns) |

| Mass Spectrometry | Molecular weight verification and purity assessment |

Structural Analogs and Reactivity

Comparing reactivity with structurally similar compounds:

The 2-chloro substitution pattern enhances selectivity in biochemical interactions compared to analogs with different chlorination sites .

Biological Relevance

As a tyrosine derivative, the compound serves as a precursor in neurotransmitter biosynthesis (e.g., dopamine and norepinephrine). Its modified structure influences binding affinity to enzymes involved in catecholamine synthesis, affecting neurological functions.

科学研究应用

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid has applications in scientific research in chemistry, biology, medicine, and industry. It is a building block in the synthesis of complex organic molecules. The compound has potential therapeutic effects in treating certain diseases and is studied for its potential role in enzyme inhibition and protein modification. In industry, it is used in the production of pharmaceuticals and agrochemicals.

This compound features an amino acid backbone with a substituted aromatic ring. The presence of the 2-chloro and 4-hydroxy groups on the phenyl ring contributes to its unique properties and potential biological activities. The (S) configuration indicates the molecule's chirality, which plays a crucial role in its interaction with biological targets.

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid (also known as 2-Chloro-L-tyrosine) :

- IUPAC Name (2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

- Molecular Formula C9H10ClNO3

- Molecular Weight 215.63 g/mol

- CAS Registry Number 70680-93-2

Chemical Reactivity

The chemical reactivity of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid can be categorized into several types of reactions:

- Oxidation results in the formation of quinone derivatives.

- Reduction leads to the formation of hydroxy derivatives.

- Substitution yields amino or thiol-substituted derivatives.

These reactions are facilitated by specific enzymes in biological systems, which act as catalysts to enhance the reaction rates and specificity.

Biological Activities

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid exhibits various biological activities:

- Antioxidant Properties Its structure allows it to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Neurotransmitter Modulation This compound may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission.

- Pharmacological Effects Preliminary studies suggest that it may have therapeutic effects on conditions such as depression or anxiety by modulating synaptic transmission.

Applications

作用机制

The mechanism of action of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), reducing oxidative stress in cells .

相似化合物的比较

Similar Compounds

L-Tyrosine: The parent compound without the chloro substitution.

3-Chlorotyrosine: Similar structure but with the chloro group at a different position.

4-Hydroxyphenylacetic acid: Lacks the amino group but has a similar phenyl ring structure.

Uniqueness

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid is unique due to its specific chloro and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, also known as a derivative of tyrosine, has garnered attention due to its potential biological activities, particularly in anticancer and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, specifically an amino group and a hydroxyphenyl moiety. The presence of the hydroxyl group enhances its potential for antioxidant activity, while the amino group plays a crucial role in its interaction with biological targets. Its chemical formula is C9H10ClN1O3.

Target of Action

This compound primarily targets reactive oxygen species (ROS) and cancer cells . ROS are known to play a significant role in cancer pathogenesis and response to chemotherapeutics.

Mode of Action

The compound exhibits antioxidant properties , scavenging free radicals and thereby reducing oxidative stress within cells. This action is crucial for its anticancer effects, as oxidative stress is linked to cancer cell proliferation.

Biochemical Pathways

This compound influences several biochemical pathways:

- Lipid Metabolism : Regulates cellular lipid metabolism, preventing the conversion of macrophages into foam cells.

- Oxidative Stress Response : Modulates pathways involved in oxidative stress and inflammation.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. These factors significantly impact its bioavailability and therapeutic efficacy.

Anticancer Properties

Research has demonstrated that this compound can reduce the viability of various cancer cell lines. For instance:

- In vitro studies showed a 50% reduction in A549 (non-small cell lung cancer) cell viability when treated with specific concentrations of the compound.

- The compound also inhibited the migration of cancer cells, suggesting potential applications in preventing metastasis.

Antioxidant Effects

The compound has been shown to exhibit potent antioxidant properties, effectively reducing oxidative damage within cells. In DPPH radical scavenging assays, it demonstrated significant activity compared to standard antioxidants.

Study 1: Anticancer Activity Assessment

In a study assessing various derivatives of this compound, compounds were evaluated for their ability to reduce A549 cell viability. Notably:

- Compound 20 reduced A549 viability to 17.2% compared to untreated controls.

- Compounds with specific substitutions on the phenyl group exhibited varying degrees of anticancer activity.

| Compound | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| Compound 20 | 17.2 | p = 0.0011 |

| Compound 21 | 34.2 | p = 0.0206 |

| Compound 22 | 17.4 | p = 0.0012 |

Study 2: Antioxidant Activity Evaluation

Another study highlighted the antioxidant capabilities of this compound through various assays, confirming its efficacy in scavenging free radicals and mitigating oxidative stress.

属性

IUPAC Name |

2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFVUADZXXJSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。